

Application Notes: Preparation of ER Degradер 6 Stock Solution

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Compound of Interest

Compound Name: ER degrader 6

Cat. No.: B12381790

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Estrogen Receptor (ER) degraders are a class of therapeutic agents designed to treat ER-positive cancers by targeting the ER protein for destruction.[1] Unlike traditional therapies that block the receptor, ER degraders, such as Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs), induce the degradation of the ER protein itself.[1][2] This is accomplished by binding to the receptor, causing a conformational change that marks it for destruction by the cell's ubiquitin-proteasome system. [1][3] This mechanism can be effective against cancers that have developed resistance to other endocrine therapies. Newer PROTAC ER degraders are bifunctional molecules that simultaneously bind to the ER and an E3 ligase, bringing them into proximity to trigger ubiquitination and degradation.

This document provides a detailed protocol for the preparation of a stock solution for a representative ER degrader. As "ER degrader 6" is not a universally recognized compound name, this protocol uses Fulvestrant, the first-in-class approved SERD, as a primary example for physicochemical data. The principles and methods described are broadly applicable to other degraders, including novel PROTACs, which are typically supplied as a crystalline solid or powder.

Compound Information and Properties

Proper handling and storage are essential for maintaining the integrity of the compound. The data below for Fulvestrant is provided as a representative example. Researchers should always consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for their specific compound.

Property	Representative Data (Fulvestrant)	Notes
Synonym	ICI 182780	Varies by specific degrader.
CAS Number	129453-61-8	Unique for each compound.
Molecular Formula	C ₃₂ H ₄₇ F ₅ O ₃ S	Unique for each compound.
Molecular Weight (MW)	606.8 g/mol	Crucial for molarity calculations.
Appearance	Crystalline solid	Most small molecule inhibitors are powders or solids.
Solubility	Soluble in DMSO (e.g., ~100 mg/mL), Ethanol (~20 mg/mL)	DMSO is the most common solvent for creating high-concentration stock solutions.
Storage (Solid)	-20°C, protected from light and moisture.	Long-term stability as a solid is generally high (≥4 years for Fulvestrant).
Storage (Stock Solution)	-20°C (up to 1 month) or -80°C (up to 6 months).	Aliquoting is critical to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of an ER degrader in DMSO.

2.1. Materials and Equipment

- **ER Degradar 6** (lyophilized powder)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile, amber (or light-protected), nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

2.2. Pre-Protocol Calculations

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)

- Example Calculation for a 10 mM Stock Solution of Fulvestrant (MW = 606.8 g/mol):
 - To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
 - Mass (mg) = 0.010 mol/L * 0.001 L * 606.8 g/mol * 1000 mg/g = 6.068 mg

The volume of solvent needed is calculated as:

Volume of Solvent (μL) = [Mass of Compound (mg) / (Molecular Weight (g/mol) * Desired Concentration (mol/L))] * 1,000,000 (μL/L)

- Example Calculation for 1 mg of Fulvestrant to make a 10 mM stock:
 - Volume (μL) = [1 mg / (606.8 g/mol * 0.010 mol/L)] * 1,000,000 μL/L = 164.8 μL

2.3. Step-by-Step Reconstitution Protocol

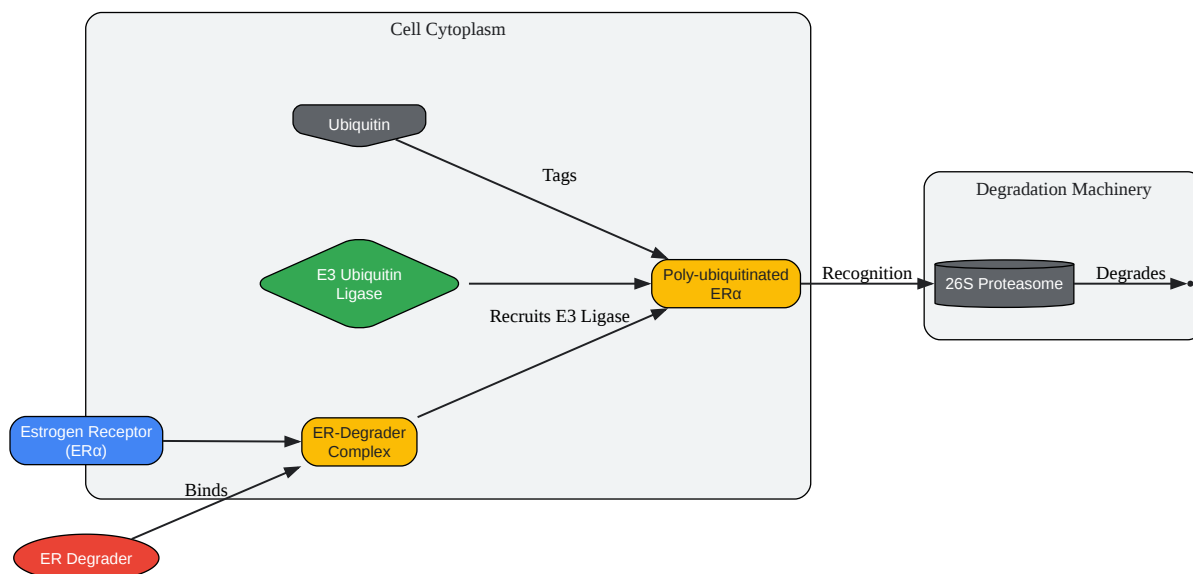
- **Equilibration:** Before opening, allow the vial containing the solid ER degrader to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold compound.
- **Weighing:** Carefully weigh the desired amount of the ER degrader powder using an analytical balance in a fume hood. For small quantities, it is often easier and more accurate to use the entire contents of a pre-weighed vial (e.g., 1 mg or 5 mg) and calculate the required solvent volume accordingly.
- **Solvent Addition:** Add the calculated volume of high-purity DMSO to the vial containing the solid compound.
- **Dissolution:** Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting:** To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
- **Storage:** Store the aliquots immediately at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

2.4. Safety and Handling Precautions

- ER degraders are potent bioactive molecules. Always handle the solid compound and its solutions in a fume hood.
- Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times.
- Consult the Safety Data Sheet (SDS) for the specific compound for detailed hazard information.
- When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) as it can have physiological effects on cells.

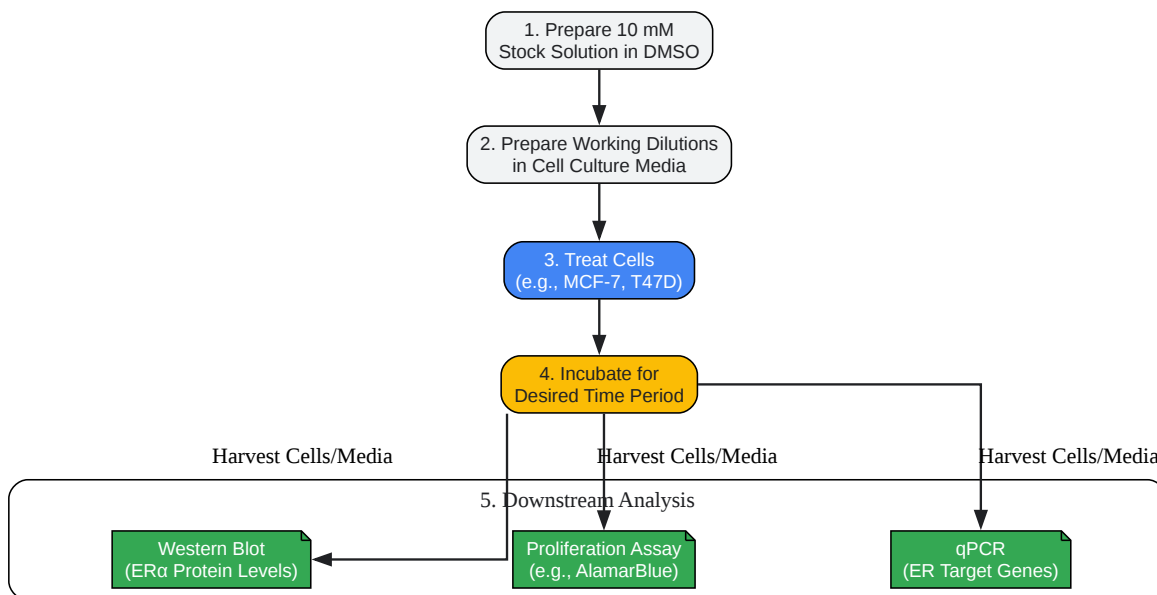
Mechanism of Action and Workflow Diagrams

The diagrams below illustrate the general mechanism of action for ER degraders and a typical experimental workflow.



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Caption: Mechanism of Action for an ER Degrader.



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Caption: General workflow for cell-based ER degradation assays.

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- 3. researchgate.net [researchgate.net]

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